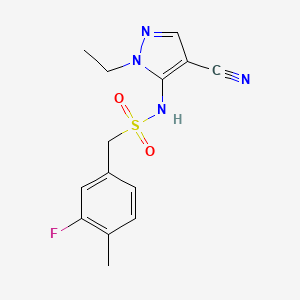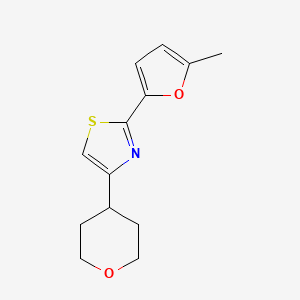
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide, also known as CEPM, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated in detail.
科学的研究の応用
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Inflammation is a key component of many diseases, and N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes. In neurodegenerative diseases, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to protect neurons from damage and improve cognitive function.
作用機序
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins that are important for cell growth and survival. By inhibiting HSP90, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide disrupts the function of these proteins and leads to cell death in cancer cells. In addition, N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to inhibit the activity of other proteins that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), inhibition of inflammatory enzymes, and protection of neurons from damage. These effects are mediated by the inhibition of HSP90 and other target proteins.
実験室実験の利点と制限
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for HSP90. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide, including the development of more potent and selective inhibitors of HSP90, the investigation of the effects of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide on other target proteins, and the evaluation of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide in clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, the use of N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide as a tool compound for the study of HSP90 and other target proteins could lead to the discovery of new therapeutic targets and drug candidates.
合成法
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide can be synthesized using a multistep process that involves the reaction of 3-fluoro-4-methylbenzonitrile with ethyl hydrazinecarboxylate to form 3-fluoro-4-methylphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-cyano-2-ethylpyrazole. Finally, the pyrazole is reacted with methanesulfonyl chloride to form N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide.
特性
IUPAC Name |
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-3-19-14(12(7-16)8-17-19)18-22(20,21)9-11-5-4-10(2)13(15)6-11/h4-6,8,18H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYFKUNIVPIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C#N)NS(=O)(=O)CC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-2-ethylpyrazol-3-yl)-1-(3-fluoro-4-methylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)

![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)


![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)

![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)
![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)